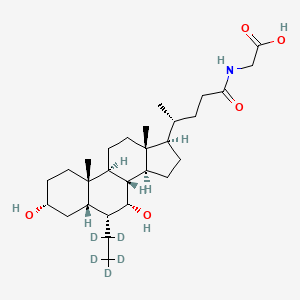
Glyco-obeticholic acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyco-obeticholic acid-d5 is a deuterium-labeled derivative of Glyco-obeticholic acid, which is an active metabolite of Obeticholic acid. Obeticholic acid is a farnesoid X receptor agonist that is used in the treatment of various liver diseases . The deuterium labeling in this compound makes it useful in scientific research, particularly in studies involving pharmacokinetics and metabolic profiling .
Méthodes De Préparation
The synthesis of Glyco-obeticholic acid-d5 involves the incorporation of deuterium into Glyco-obeticholic acid. The preparation typically follows the synthetic routes used for Obeticholic acid, with modifications to introduce deuterium. A novel scalable four-step process has been developed to improve the synthesis of Obeticholic acid, which includes hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis . This process can be adapted for the synthesis of this compound by using deuterated reagents.
Analyse Des Réactions Chimiques
Glyco-obeticholic acid-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Glyco-obeticholic acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in studies involving farnesoid X receptor activation and its effects on liver diseases.
Industrial Applications: Employed in the development of new drugs and therapeutic agents.
Mécanisme D'action
Glyco-obeticholic acid-d5, like its non-deuterated counterpart, acts as a farnesoid X receptor agonist. Activation of this receptor suppresses the synthesis of bile acids from cholesterol and increases their transport out of hepatocytes . This reduces the overall size of the circulating bile acid pool and promotes choleresis. The molecular targets involved include the farnesoid X receptor and various enzymes in the bile acid synthesis pathway .
Comparaison Avec Des Composés Similaires
Glyco-obeticholic acid-d5 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. Similar compounds include:
Glyco-obeticholic acid: The non-deuterated form, used in similar research applications.
Tauro-obeticholic acid: Another metabolite of Obeticholic acid, conjugated with taurine.
Obeticholic acid: The parent compound, used in the treatment of liver diseases. The deuterium labeling in this compound enhances its stability and allows for more precise tracking in metabolic studies.
Propriétés
Formule moléculaire |
C28H47NO5 |
|---|---|
Poids moléculaire |
482.7 g/mol |
Nom IUPAC |
2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-6-(1,1,2,2,2-pentadeuterioethyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1/i1D3,5D2 |
Clé InChI |
MTLPUOZJBFHNSO-UDMQDPCHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O |
SMILES canonique |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



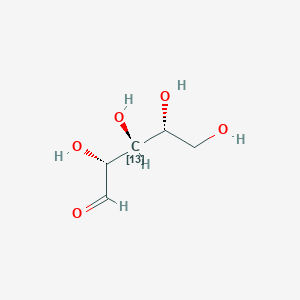
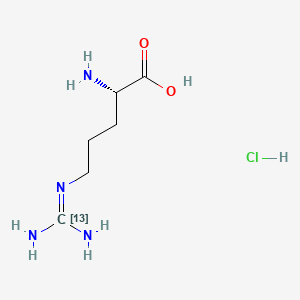

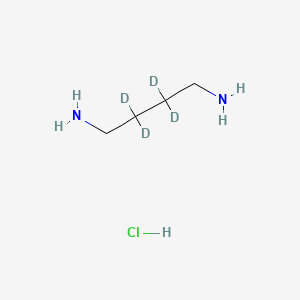

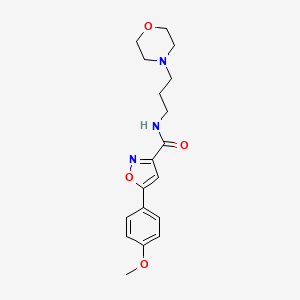
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)



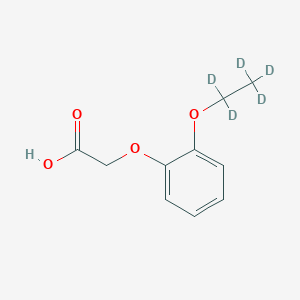
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)

